molecular formula C14H20N2O5 B14585714 2,6-Dinitro-4-(2,2,4-trimethylpentyl)phenol CAS No. 61066-36-2

2,6-Dinitro-4-(2,2,4-trimethylpentyl)phenol

Cat. No.: B14585714
CAS No.: 61066-36-2
M. Wt: 296.32 g/mol
InChI Key: LIZQOOZLPASUBQ-UHFFFAOYSA-N
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Description

2,6-Dinitro-4-(2,2,4-trimethylpentyl)phenol is an organic compound with the molecular formula C14H20N2O5 It is a derivative of phenol, characterized by the presence of two nitro groups and a bulky 2,2,4-trimethylpentyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dinitro-4-(2,2,4-trimethylpentyl)phenol typically involves the nitration of 4-(2,2,4-trimethylpentyl)phenol. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions, such as temperature and concentration, are carefully controlled to ensure the selective nitration at the 2 and 6 positions of the phenol ring.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar nitration process but on a larger scale. The use of continuous flow reactors and automated control systems ensures consistent product quality and high yield. The industrial process also includes purification steps to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions

2,6-Dinitro-4-(2,2,4-trimethylpentyl)phenol undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The phenolic hydroxyl group can participate in substitution reactions, such as esterification or etherification.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Acid chlorides or alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of dinitrophenol derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of 2,6-diamino-4-(2,2,4-trimethylpentyl)phenol.

    Substitution: Formation of esters or ethers of this compound.

Scientific Research Applications

2,6-Dinitro-4-(2,2,4-trimethylpentyl)phenol has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and cellular components.

    Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,6-Dinitro-4-(2,2,4-trimethylpentyl)phenol involves its interaction with biological molecules. The nitro groups can participate in redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can cause oxidative stress in cells, affecting various cellular pathways and molecular targets. The compound’s bulky 2,2,4-trimethylpentyl group may also influence its binding affinity to specific proteins or enzymes.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dinitrophenol: Known for its use as a metabolic stimulant and its ability to uncouple oxidative phosphorylation.

    2,6-Dinitrophenol: Similar structure but lacks the bulky 2,2,4-trimethylpentyl group.

    2,4-Dinitro-6-(1-methylheptyl)phenol: Another derivative with a different alkyl substituent.

Uniqueness

2,6-Dinitro-4-(2,2,4-trimethylpentyl)phenol is unique due to the presence of the 2,2,4-trimethylpentyl group, which imparts distinct steric and electronic properties. This bulky group can influence the compound’s reactivity, solubility, and interactions with biological molecules, making it a valuable compound for various applications.

Properties

CAS No.

61066-36-2

Molecular Formula

C14H20N2O5

Molecular Weight

296.32 g/mol

IUPAC Name

2,6-dinitro-4-(2,2,4-trimethylpentyl)phenol

InChI

InChI=1S/C14H20N2O5/c1-9(2)7-14(3,4)8-10-5-11(15(18)19)13(17)12(6-10)16(20)21/h5-6,9,17H,7-8H2,1-4H3

InChI Key

LIZQOOZLPASUBQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C)(C)CC1=CC(=C(C(=C1)[N+](=O)[O-])O)[N+](=O)[O-]

Origin of Product

United States

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